molecular formula C19H19FN6O2 B2745171 5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-82-6

5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2745171
CAS No.: 866345-82-6
M. Wt: 382.399
InChI Key: SRMBDZBAIQRQMR-UHFFFAOYSA-N
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Description

5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
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Biological Activity

5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O3C_{20}H_{22}N_6O_3, with a molecular weight of 394.4 g/mol. The IUPAC name is 5-amino-N-(3-fluorophenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide. Its structure features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H22N6O3
Molecular Weight394.4 g/mol
IUPAC Name5-amino-N-(3-fluorophenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
InChI KeyUIDSEKCQFTYPBS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole moiety can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may interact with receptors to alter signaling pathways.

Research indicates that compounds with similar structures often exhibit significant biological activities due to these interactions.

Antimicrobial Activity

Triazoles are widely recognized for their antifungal and antibacterial properties. Preliminary studies suggest that this compound shows promising activity against various bacterial strains.

  • Case Study : A study evaluated the compound's efficacy against Mycobacterium tuberculosis (Mtb), demonstrating an IC50 value indicative of significant antibacterial potential. Further investigations are required to establish its full spectrum of antimicrobial activity.

Anticancer Activity

Research into the anticancer properties of triazole derivatives has shown that they can inhibit the proliferation of cancer cells. The specific compound has been implicated in:

  • Cell Line Studies : Testing against human cancer cell lines revealed that it can induce apoptosis and inhibit cell growth at certain concentrations. For instance, compounds similar to this triazole have shown IC50 values ranging from 6.2 μM to 43.4 μM against various cancer types.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with related triazole derivatives:

Compound NameIC50 (μM)Activity Type
5-amino-N-(3-fluorophenyl)-triazole derivative6.2Anticancer
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative2.32Antitubercular
Other triazolesVariesAntifungal/Antibacterial

Properties

IUPAC Name

5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-11-6-7-15(12(2)8-11)23-16(27)10-26-18(21)17(24-25-26)19(28)22-14-5-3-4-13(20)9-14/h3-9H,10,21H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMBDZBAIQRQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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